![molecular formula C14H12FN5O2 B6534881 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 1172086-39-3](/img/structure/B6534881.png)
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
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Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The compound contains a pyrazole ring, an oxadiazole ring, and a fluorobenzamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom. The fluorobenzamide group consists of a benzene ring attached to an amide group with a fluorine atom .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions. For example, their reactions with primary amines can lead to the formation of enamino nitriles .Scientific Research Applications
Catalytic Activity
The compound has been used in the synthesis of pyrazole-based ligands, which have shown excellent catalytic activities . Specifically, these ligands have been used in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reactions rates than those based on other metals .
Biological Transformation Agent
Ligands, including those based on pyrazole, have been used as biological transformation agents . They play a crucial role in modern chemistry due to their ability to form unique coordination with metal ions .
Biological Active Agent
Pyrazole-based ligands have been used as biological active agents . They can be used as precursors for the development of metalloenzymes, proteins containing metal ions that can directly link to the protein or enzyme, forming prosthetic groups .
Sensor for Cancer and Anticancer Agent
Ligands have been used as sensors for cancer and anticancer agents . The unique coordination of pyrazole-based ligands with metal ions can be used in the development of these sensors .
Catalyst for Hydrolysis Reactions and Oxidation
Ligands have been used as catalysts for hydrolysis reactions and oxidation . Pyrazole-based ligands, in particular, have shown excellent catalytic activities .
Medicine and Antibiotic Agent
Ligands have been used in medicine and as antibiotic agents . The unique coordination of pyrazole-based ligands with metal ions can be used in the development of these medical applications .
Agent for the Formation of Metal Organic Frameworks
Ligands have been used as agents for the formation of metal organic frameworks . These frameworks have a wide range of applications, including gas storage, separation, and catalysis .
Biological Evaluation Against Human Recombinant Alkaline Phosphatase
The compound has potential biological applications and was screened against human recombinant alkaline phosphatase . This includes human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) .
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Pharmacokinetics
The compound is known to have a high affinity for its targets
Result of Action
The compound has potent antileishmanial and antimalarial activities . It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-7-11(20(2)19-8)13-17-18-14(22-13)16-12(21)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESVJDUMKZQMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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